molecular formula C19H20N6O3S B2667304 2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide CAS No. 2094439-64-0

2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide

Cat. No.: B2667304
CAS No.: 2094439-64-0
M. Wt: 412.47
InChI Key: WPCJAUPGVFSGQF-UHFFFAOYSA-N
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Description

2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methanesulfonyl group, a methyl group, and a quinoxaline moiety linked via a pyrrolidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the pyrimidine core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the quinoxaline moiety: The quinoxaline ring can be introduced through a nucleophilic substitution reaction using a quinoxaline derivative and a suitable leaving group on the pyrimidine ring.

    Formation of the pyrrolidine linkage: This step involves the reaction of the quinoxaline-substituted pyrimidine with pyrrolidine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoxaline moiety can be reduced under hydrogenation conditions to form dihydroquinoxaline derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methanesulfonyl-5-methylpyrimidine derivatives: These compounds share the pyrimidine core and methanesulfonyl group but differ in other substituents.

    Quinoxaline derivatives: Compounds with a quinoxaline moiety that may have different substituents on the ring.

    Pyrrolidine-linked compounds: Molecules that feature a pyrrolidine ring linked to various functional groups.

Uniqueness

2-methanesulfonyl-5-methyl-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

5-methyl-2-methylsulfonyl-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S/c1-12-11-20-19(29(2,27)28)23-15(12)18(26)24-16-17(25-9-5-6-10-25)22-14-8-4-3-7-13(14)21-16/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCJAUPGVFSGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)NC2=NC3=CC=CC=C3N=C2N4CCCC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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